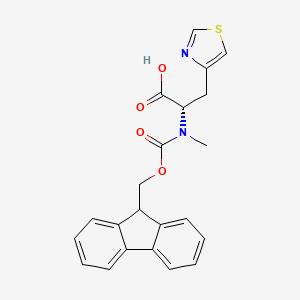

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(thiazol-4-yl)propanoic acid

Description

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(thiazol-4-yl)propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group, a thiazole ring, and a propanoic acid moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-24(20(21(25)26)10-14-12-29-13-23-14)22(27)28-11-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12-13,19-20H,10-11H2,1H3,(H,25,26)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNURNGNZUJQTEL-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CSC=N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CSC=N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(thiazol-4-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of the thiazole ring through a series of condensation reactions. The final step often involves the deprotection of the Fmoc group to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(thiazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reagents used.

Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that thiazole derivatives possess significant anticancer properties. The incorporation of the thiazolyl group in (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(thiazol-4-yl)propanoic acid enhances its biological activity against various cancer cell lines. Studies suggest that compounds with similar structures exhibit cytotoxic effects on prostate cancer and melanoma cells, making this compound a candidate for further investigation in cancer therapeutics .

1.2 Antimicrobial Properties

The thiazole moiety is known for its antimicrobial properties. Preliminary studies have shown that derivatives of thiazole can inhibit the growth of bacteria and fungi. The specific compound in focus may also exhibit similar antimicrobial activity, thus providing a potential avenue for the development of new antibiotics .

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptides with high purity and yield. This method is particularly useful in synthesizing peptides that require specific amino acid sequences for biological activity .

Biochemical Probes

3.1 Mechanistic Studies

Due to its unique structure, this compound can be utilized as a biochemical probe to study various biological processes. Its ability to interact with specific enzymes or receptors can provide insights into the mechanisms of action of certain drugs or biological pathways.

3.2 Drug Development

The compound's structural features may allow it to serve as a lead compound in drug development programs aimed at designing new therapeutic agents targeting specific diseases, particularly those involving thiazole-related pathways .

Mechanism of Action

The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(thiazol-4-yl)propanoic acid

- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(thiazol-4-yl)butanoic acid

- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(thiazol-5-yl)propanoic acid

Uniqueness

The uniqueness of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(thiazol-4-yl)propanoic acid lies in its specific stereochemistry and the presence of the thiazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in various research applications.

Biological Activity

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(thiazol-4-yl)propanoic acid, often referred to as a fluorenyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

- Molecular Formula : C23H26N2O5

- Molecular Weight : 410.46 g/mol

- CAS Number : 150114-97-9

Biological Activity

The biological activity of this compound is primarily linked to its structural features, which allow it to interact with various biological targets.

The mechanism of action involves the compound's ability to modulate enzyme activities and receptor interactions through non-covalent bonding, such as hydrogen bonds and hydrophobic interactions. These interactions can lead to significant biological effects, including:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.

- Antimicrobial Properties : It has been studied for its effectiveness against various bacterial strains, particularly those resistant to conventional treatments.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited potent inhibitory effects against Mycobacterium tuberculosis. The fluorenyl group enhances the binding affinity to the target enzyme InhA, crucial for fatty acid biosynthesis in mycobacteria .

- Enzyme Inhibition : Research indicated that compounds similar to this compound effectively inhibited specific enzymes involved in cancer cell proliferation .

Synthesis Routes

The synthesis of this compound typically involves several steps:

- Protection of Functional Groups : The amine group is protected using a suitable protecting group (e.g., Fmoc).

- Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions.

- Coupling Reactions : The final product is obtained by coupling the protected amine with the thiazole-containing acid under controlled conditions.

Data Table of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how does the Fmoc protection strategy influence its stability during peptide synthesis?

- Methodological Answer: The compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) as a temporary protecting group for the α-amino group. Key steps include:

- Activation of the carboxylic acid using coupling reagents like HBTU or HATU in DMF .

- Sequential deprotection of the Fmoc group using 20% piperidine in DMF, followed by coupling with subsequent amino acids .

- The thiazole ring is introduced via pre-functionalized amino acid derivatives or post-synthetic modifications .

The Fmoc group enhances stability under basic conditions but requires careful handling to avoid premature deprotection.

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer:

- HPLC: Reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity .

- Mass Spectrometry: MALDI-TOF or ESI-MS to confirm molecular weight and detect side products (e.g., incomplete deprotection) .

- NMR: 1H/13C NMR to verify stereochemistry and thiazole ring incorporation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation: Use fume hoods to mitigate inhalation risks (GHS H335) .

- Waste Disposal: Collect organic waste separately and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can steric hindrance from the thiazole ring be mitigated during coupling reactions in peptide synthesis?

- Methodological Answer:

- Coupling Reagent Optimization: Use bulky activators like PyBOP or OxymaPure to improve efficiency in sterically challenging environments .

- Extended Reaction Times: Increase coupling duration (e.g., 2–4 hours) and monitor via Kaiser test for free amine detection .

- Microwave-Assisted Synthesis: Apply controlled microwave heating (50–60°C) to accelerate reaction kinetics .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer:

- Dose-Response Studies: Conduct in vitro assays (e.g., MTT on HEK293 cells) to clarify acute toxicity thresholds .

- Impurity Profiling: Compare batches using LC-MS to identify contaminants (e.g., residual piperidine) that may skew toxicity results .

- Literature Meta-Analysis: Cross-reference GHS classifications with experimental protocols to isolate variables (e.g., solvent choice) .

Q. How can this compound be functionalized for use in fluorescent probes targeting biological receptors?

- Methodological Answer:

- Site-Specific Modifications: Introduce fluorophores (e.g., Cy5) at the carboxylic acid terminus via EDC/NHS chemistry .

- Click Chemistry: Attach azide-functionalized probes to alkyne-modified derivatives of the compound under Cu(I) catalysis .

- Validation: Confirm binding affinity via surface plasmon resonance (SPR) and cellular imaging (e.g., confocal microscopy) .

Q. What are the stability implications of the thiazole moiety under acidic vs. basic conditions?

- Methodological Answer:

- Acidic Conditions: Thiazole rings are generally stable below pH 3 but may undergo protonation, altering solubility. Test via pH-solubility profiles .

- Basic Conditions: Monitor for ring-opening reactions (e.g., in 20% piperidine) using LC-MS. Stabilize with low-temperature deprotection (0–4°C) .

- Long-Term Storage: Lyophilize and store at -20°C under argon to prevent oxidation .

Data Analysis & Experimental Design

Q. How can researchers optimize reaction yields when incorporating this compound into peptidomimetic inhibitors?

- Methodological Answer:

- DoE (Design of Experiments): Use factorial designs to test variables (e.g., solvent polarity, temperature, reagent equivalents) .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track coupling efficiency in real time .

- Scale-Up Protocols: Transition from batch to flow chemistry for improved mixing and heat transfer .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets like viral proteases?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding with HIV-1 NS2B–NS3 protease .

- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of inhibitor-enzyme complexes .

- SAR Studies: Corrogate substituent effects (e.g., thiazole vs. imidazole) on binding affinity using CoMFA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.